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Compound of Interest

Compound Name:
3-methyl-N-quinolin-5-

ylbutanamide

Cat. No.: B244403 Get Quote

Technical Guide: 3-methyl-N-quinolin-5-
ylbutanamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-
N-quinolin-5-ylbutanamide, including its nomenclature, proposed synthesis, and key

physicochemical properties. Due to the compound's novelty, this document outlines a

prospective experimental approach for its synthesis and characterization, drawing upon

established principles of organic chemistry.

Chemical Identity
While a specific CAS number for 3-methyl-N-quinolin-5-ylbutanamide is not publicly

registered, indicating its status as a potentially novel compound, its chemical identity can be

precisely defined through its systematic IUPAC name and structural representation.
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Identifier Value

IUPAC Name 3-methyl-N-(quinolin-5-yl)butanamide

Molecular Formula C₁₄H₁₆N₂O

Molecular Weight 228.29 g/mol

Canonical SMILES CC(C)CC(=O)NC1=C2C=CC=NC2=CC=C1

InChI Key
InChIKey=Generated upon synthesis and

characterization

Proposed Synthesis
The synthesis of 3-methyl-N-quinolin-5-ylbutanamide can be achieved through the formation

of an amide bond between 5-aminoquinoline and 3-methylbutanoic acid or its activated

derivative. A common and effective method involves the use of a coupling agent or the

conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

This protocol details the synthesis via the acylation of 5-aminoquinoline with isovaleryl chloride

(3-methylbutanoyl chloride).

Materials:

5-aminoquinoline

Isovaleryl chloride (3-methylbutanoyl chloride)[1]

Anhydrous dichloromethane (DCM)

Triethylamine (Et₃N) or Pyridine

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and cool the mixture to 0

°C in an ice bath.

Acylation: Slowly add isovaleryl chloride (1.05 eq) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium

bicarbonate solution. Separate the organic layer.

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

Washing: Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane-ethyl acetate gradient to yield pure 3-methyl-N-quinolin-5-ylbutanamide.

The structure and purity of the synthesized compound should be confirmed using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and connectivity.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular

formula.
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Infrared (IR) Spectroscopy: To identify the characteristic amide and aromatic functional

groups.

Melting Point: To assess the purity of the crystalline solid.

Physicochemical Properties and Data
As 3-methyl-N-quinolin-5-ylbutanamide is not a commercially cataloged compound,

experimental data on its physical and chemical properties are not available. The following table

summarizes the properties of the starting materials and the predicted properties of the final

product.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Melting Point

(°C)

Boiling Point

(°C)

5-Aminoquinoline C₉H₈N₂ 144.17 107-109 310

Isovaleryl

Chloride
C₅H₉ClO 120.58 -110 113-115

3-methyl-N-

quinolin-5-

ylbutanamide

C₁₄H₁₆N₂O 228.29 Predicted: Solid Predicted: > 300

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen

bonding.[2] They are typically neutral compounds, but can show weak acidic or basic properties

under certain conditions.[3]

Logical Workflow and Diagrams
The logical flow for the synthesis and characterization of 3-methyl-N-quinolin-5-ylbutanamide
is depicted below.
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Synthesis

Characterization

Starting Materials
(5-Aminoquinoline,
Isovaleryl Chloride)

Amide Coupling
(DCM, Et3N, 0°C to RT)

1. Aqueous Workup
(NaHCO3, Brine)

2. Column Chromatography3. Pure 3-methyl-N-
quinolin-5-ylbutanamide

4.

NMR Spectroscopy
(1H, 13C)

Verify
Structure

Mass Spectrometry

Confirm
Mass

IR Spectroscopy

Identify
Functional Groups

Melting Point

Assess
Purity

Amide

IUPAC Name:
3-methyl-N-(quinolin-5-yl)butanamide

Parent Carboxylic Acid:
3-methylbutanoic acid

(Isovaleric acid)

forms parent amide name:
'butanamide'

Amine Substituent:
quinolin-5-yl

N-locant indicates
substitution on Nitrogen

substitutes on
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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